molecular formula C15H13ClN6O B2695965 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea CAS No. 1421452-27-8

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea

Cat. No.: B2695965
CAS No.: 1421452-27-8
M. Wt: 328.76
InChI Key: CLKRTHYIVCBYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea typically involves the following steps:

    Formation of the imidazolyl-pyrimidine intermediate: This can be achieved by reacting 1H-imidazole with a pyrimidine derivative under suitable conditions.

    Coupling with 3-chloro-4-methylphenyl isocyanate: The intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted urea compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea would depend on its specific target. Generally, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Lacks the chloro and methyl groups.

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-chlorophenyl)urea: Lacks the methyl group.

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-methylphenyl)urea: Lacks the chloro group.

Uniqueness

The presence of both the chloro and methyl groups in 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c1-10-2-3-11(6-13(10)16)20-15(23)21-12-7-18-14(19-8-12)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRTHYIVCBYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.